3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid
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Overview
Description
3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxylic acid group Additionally, it contains a piperidine ring with hydroxyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the chloro and carboxylic acid groups are introduced through electrophilic aromatic substitution and carboxylation reactions.
Synthesis of the piperidine ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization reactions.
Coupling of the two rings: The pyridine and piperidine rings are then coupled together using a suitable coupling reagent under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the piperidine ring can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carboxylic acid group can produce primary alcohols.
Scientific Research Applications
3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methylpyridine-2-carboxylic acid: Similar structure but lacks the piperidine ring.
6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid: Similar structure but lacks the chloro group.
Uniqueness
The presence of both the chloro group and the piperidine ring with hydroxyl and methyl substituents makes 3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-chloro-6-[(3S,4S)-3,4-dihydroxy-4-methylpiperidin-1-yl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(19)4-5-15(6-8(12)16)9-3-2-7(13)10(14-9)11(17)18/h2-3,8,16,19H,4-6H2,1H3,(H,17,18)/t8-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNPQSNPFSTGB-UFBFGSQYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C2=NC(=C(C=C2)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C2=NC(=C(C=C2)Cl)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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